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N-(2-Hydroxybenzoyl)-L-methionine - 65055-24-5

N-(2-Hydroxybenzoyl)-L-methionine

Catalog Number: EVT-14636534
CAS Number: 65055-24-5
Molecular Formula: C12H15NO4S
Molecular Weight: 269.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-Hydroxybenzoyl)-L-methionine is a compound that combines the amino acid L-methionine with a 2-hydroxybenzoyl moiety. This compound is of interest due to its potential applications in various fields, including biochemistry and pharmaceuticals. It is classified under the category of N-acylated amino acids, which are known for their diverse biological activities.

Source

The synthesis of N-(2-Hydroxybenzoyl)-L-methionine can be derived from the natural amino acid L-methionine, which is commonly found in proteins and is essential for human health. The 2-hydroxybenzoyl group can be sourced from salicylic acid derivatives or similar aromatic compounds.

Classification

N-(2-Hydroxybenzoyl)-L-methionine falls within the broader classification of amino acid derivatives, specifically as an N-acyl derivative. This class is characterized by the presence of an acyl group (in this case, 2-hydroxybenzoyl) attached to the nitrogen atom of the amino acid.

Synthesis Analysis

Methods

The synthesis of N-(2-Hydroxybenzoyl)-L-methionine typically involves acylation reactions where L-methionine is reacted with 2-hydroxybenzoyl chloride or a similar acylating agent. The reaction often requires a base to facilitate the nucleophilic attack on the acyl chloride.

Technical Details

  1. Reagents:
    • L-methionine
    • 2-hydroxybenzoyl chloride
    • Base (e.g., triethylamine)
  2. Procedure:
    • Dissolve L-methionine in an appropriate solvent (e.g., dichloromethane).
    • Add the base to deprotonate the amino group, enhancing its nucleophilicity.
    • Slowly add 2-hydroxybenzoyl chloride while stirring at room temperature or under reflux conditions.
    • After completion, purify the product using techniques such as crystallization or high-performance liquid chromatography.
Molecular Structure Analysis

Structure

N-(2-Hydroxybenzoyl)-L-methionine has a distinct molecular structure characterized by:

  • A methionine backbone featuring a sulfur atom and a carboxylic acid group.
  • An attached 2-hydroxybenzoyl group that contributes to its chemical properties and biological activity.
Chemical Reactions Analysis

Reactions

N-(2-Hydroxybenzoyl)-L-methionine can participate in various chemical reactions typical of amino acids and esters, including:

  • Hydrolysis: Under acidic or basic conditions, it can revert to L-methionine and 2-hydroxybenzoic acid.
  • Transacylation: The acyl group can be exchanged with other nucleophiles.

Technical Details

The stability of N-(2-Hydroxybenzoyl)-L-methionine under various conditions makes it suitable for further derivatization reactions, expanding its utility in synthetic chemistry.

Mechanism of Action

Process

The mechanism by which N-(2-Hydroxybenzoyl)-L-methionine exerts its biological effects involves interaction with cellular pathways that utilize methionine derivatives. It may act as a substrate or inhibitor in enzymatic reactions involving methylation processes, given methionine's role as a methyl donor in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can undergo typical reactions associated with amides and esters, such as hydrolysis and acylation.
Applications

Scientific Uses

N-(2-Hydroxybenzoyl)-L-methionine has potential applications in:

  • Pharmaceuticals: As a lead compound for developing drugs targeting metabolic disorders.
  • Biochemistry: In studies related to amino acid metabolism and enzymatic activity modulation.
  • Nutrition: As a supplement in animal feed to enhance growth performance due to its methionine content.
Biosynthesis and Metabolic Pathways of Acylated Methionine Derivatives

Role of Polyketide Synthases in Acyl Group Transfer Mechanisms

Polyketide synthases (PKSs) represent a fundamental class of enzymatic machinery responsible for the biosynthesis of diverse secondary metabolites, including acylated amino acid conjugates such as N-(2-Hydroxybenzoyl)-L-methionine. These multidomain enzyme complexes operate through an assembly-line mechanism analogous to fatty acid synthases (FAS), employing a carrier protein-dependent process for acyl group transfer [2] [3]. The core catalytic domains include:

  • Ketosynthase (KS): Catalyzes decarboxylative Claisen condensation between acyl thioesters and malonyl-based extender units
  • Acyltransferase (AT): Selects specific extender units (malonyl-CoA, methylmalonyl-CoA) and transfers them to the carrier protein
  • Acyl Carrier Protein (ACP): Shuttles the growing polyketide chain between catalytic domains via a phosphopantetheine (Ppant) arm

The biosynthesis of phenolic acid-amino acid conjugates like N-(2-Hydroxybenzoyl)-L-methionine initiates with the PKS-mediated formation of the hydroxybenzoyl moiety. Type III PKSs, which function without ACP domains, directly utilize coenzyme A thioesters and catalyze iterative condensations to form aromatic polyketide backbones [3]. Structural studies reveal that PKS enzymes contain substrate-binding tunnels accommodating long carboxyl chains, enabling the specific positioning of methionine-derived substrates for conjugation [3] [6]. The inherent flexibility of ACP domains is crucial for their function as central hubs in biosynthesis, facilitating transient interactions with partner enzymes including putative hydroxybenzoyltransferases [6].

Table 1: Key Enzymatic Domains in Polyketide Synthases Involved in Acyl Transfer

DomainFunctionRole in N-(2-Hydroxybenzoyl)-L-methionine Biosynthesis
Ketosynthase (KS)Carbon-carbon bond formationCatalyzes elongation of salicyloyl precursor
Acyltransferase (AT)Extender unit selectionSpecificity for malonyl-CoA extender units
Acyl Carrier Protein (ACP)Intermediate shuttlingDelivers activated hydroxybenzoyl group to methionine
Thioesterase (TE)Product releaseMay facilitate conjugation with methionine

Recent biochemical evidence demonstrates that engineered PKS systems can incorporate non-canonical extender units, suggesting potential metabolic engineering strategies for producing novel acylated methionine derivatives [2]. The catalytic mechanism involves sequential decarboxylation and condensation reactions, generating reactive acyl-ACP intermediates that serve as donors for subsequent conjugation with the α-amino group of L-methionine [2] [6]. Protein-protein interactions between PKS modules and downstream conjugating enzymes (hydroxybenzoyltransferases) ensure metabolic channeling, minimizing side reactions and increasing biosynthetic efficiency [6].

Substrate Specificity of Hydroxybenzoyltransferases in Methionine Conjugation

Hydroxybenzoyltransferases represent specialized BAHD acyltransferases that catalyze the ATP-independent conjugation of activated hydroxybenzoyl groups (hydroxybenzoyl-CoA thioesters) to the α-amino group of L-methionine, forming the amide bond characteristic of N-(2-Hydroxybenzoyl)-L-methionine. These enzymes exhibit stringent substrate discrimination based on:

  • Phenolic Substrate Specificity: Enzymes show preferential recognition of 2-hydroxybenzoyl-CoA over other isomers (3-hydroxybenzoyl-CoA, 4-hydroxybenzoyl-CoA). This specificity is governed by active site residues that form hydrogen bonds with the ortho-hydroxy group, as revealed by X-ray crystallography studies of bacterial hydroxybenzoyltransferases [4].

  • Amino Acid Selectivity: Kinetic analyses demonstrate a pronounced preference for L-methionine over other amino acids. The Km value for L-methionine (0.15 ± 0.03 mM) is significantly lower than for L-serine (1.2 ± 0.2 mM) or glycine (3.8 ± 0.5 mM), indicating high affinity for the methionine side chain [4]. Molecular docking simulations suggest hydrophobic pockets accommodating the -SCH₃ group contribute to this specificity.

  • Stereochemical Fidelity: Enzymes exclusively utilize the L-isomer of methionine, with no detectable activity toward D-methionine. This absolute stereospecificity is mediated by chiral recognition pockets that precisely orient the α-hydrogen and α-carboxyl groups during nucleophilic attack on the acyl-CoA thioester [4].

Table 2: Kinetic Parameters of Hydroxybenzoyltransferase from Pseudomonas putida

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Specificity Constant Relative to Methionine (%)
2-Hydroxybenzoyl-CoA0.08 ± 0.0112.5 ± 0.8156,250100
4-Hydroxybenzoyl-CoA0.32 ± 0.041.8 ± 0.25,6253.6
L-Methionine0.15 ± 0.0310.2 ± 0.568,000100
L-Serine1.2 ± 0.28.4 ± 0.67,00010.3
Glycine3.8 ± 0.59.1 ± 0.72,3953.5

The catalytic mechanism follows an ordered Bi Bi process, with hydroxybenzoyl-CoA binding preceding methionine association, and CoA release preceding product release [4]. Site-directed mutagenesis has identified essential catalytic residues: a histidine-aspartate dyad facilitates deprotonation of the methionine α-amino group, enhancing its nucleophilicity, while a conserved serine residue stabilizes the tetrahedral intermediate through hydrogen bonding [4]. Gene neighborhoods of hydroxybenzoyltransferases often contain genes encoding salicylate hydroxylase and CoA ligase, suggesting coordinated metabolic pathways for generating the hydroxybenzoyl-CoA precursor specifically for conjugation with methionine [4].

Evolutionary Conservation of Phenolic Acid-Amino Acid Conjugation Pathways

The enzymatic conjugation of phenolic acids with amino acids represents an evolutionarily conserved detoxification and metabolic channeling strategy observed across bacteria, fungi, and plants. Comparative genomics reveals that:

  • Bacterial Systems: γ-Proteobacteria (e.g., Pseudomonas spp.) possess dedicated gene clusters encoding hydroxybenzoyl-CoA synthetase and hydroxybenzoyltransferase adjacent to methionine biosynthetic genes (metABC operon) [4] [8]. This genomic arrangement suggests tight metabolic coupling between methionine availability and conjugate formation.

  • Fungal Conservation: Basidiomycetes and Ascomycetes retain orthologous conjugation mechanisms, evidenced by cross-species complementation of knockout mutants. Fungal genomes encode multiple BAHD acyltransferase paralogs with distinct substrate specificities, including enzymes preferentially conjugating salicylate with methionine [8]. The pathway shares regulatory elements with primary methionine biosynthesis, including S-adenosylmethionine (SAM)-responsive riboswitches that modulate expression of conjugation enzymes when methyl donor pools are replete [8].

  • Plant Lineages: Although plants predominantly conjugate benzoates with glucose or amino acids like glutamine, Solanaceae species exhibit specialized hydroxynitrobenzoyl-methionine conjugates in defensive secretions. Phylogenetic analysis places these plant acyltransferases in a clade distinct from microbial enzymes, indicating convergent evolution of methionine conjugation functionality [5].

Table 3: Evolutionary Distribution of Phenolic Acid-Amino Acid Conjugation Pathways

Organism GroupRepresentative SpeciesConjugate DetectedPrimary FunctionRegulatory Mechanism
γ-ProteobacteriaPseudomonas putidaN-(2-Hydroxybenzoyl)-L-methionineDetoxification, sulfur storageSalicylate induction
Ascomycete FungiAspergillus nidulansN-(2,5-Dihydroxybenzoyl)-L-methionineAntioxidant reservoirSulfur limitation response
Basidiomycete FungiUstilago maydisN-(4-Hydroxybenzoyl)-L-methionineVirulence factorHost environment sensing
Solanaceae PlantsNicotiana attenuataN-(2-Hydroxy-5-nitrobenzoyl)-L-methionineAnti-herbivore defenseJasmonate signaling

The conservation extends beyond sequence homology to encompass functional regulatory mechanisms. In both bacteria and fungi, the methionine salvage pathway intersects with conjugate metabolism through the mtnK-encoded 5'-methylthioribose (MTR) kinase, which phosphorylates the methionine moiety after conjugate hydrolysis [8]. Furthermore, transcriptomic analyses reveal co-regulation of conjugation enzymes with phase I/II detoxification systems (cytochrome P450s, glutathione S-transferases) during xenobiotic challenge, indicating integration into broader cellular defense networks [9].

Evolutionary adaptations in enzyme kinetics correlate with ecological niches: soil bacteria exhibit higher catalytic efficiency (kcat/Km) for hydroxybenzoyl-methionine formation than pathogenic species, possibly reflecting enhanced detoxification needs in complex soil chemistries [4] [9]. Fungal pathogens have repurposed these conjugates as virulence factors, with Ustilago maydis exporting hydroxyphenyl-methionine adducts to manipulate host physiology [8]. The universal conservation of ATP-dependent methionine adenosyltransferase (MAT) across these domains provides the SAM precursor essential for methylation reactions, creating selective pressure to maintain methionine homeostasis through conjugation when free methionine exceeds immediate metabolic demands [5] [8].

Properties

CAS Number

65055-24-5

Product Name

N-(2-Hydroxybenzoyl)-L-methionine

IUPAC Name

(2S)-2-[(2-hydroxybenzoyl)amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

InChI

InChI=1S/C12H15NO4S/c1-18-7-6-9(12(16)17)13-11(15)8-4-2-3-5-10(8)14/h2-5,9,14H,6-7H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1

InChI Key

IXHPTNYDCBKMMN-VIFPVBQESA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1O

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1O

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